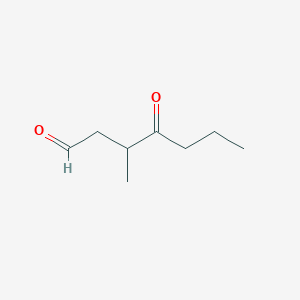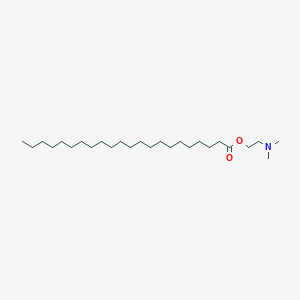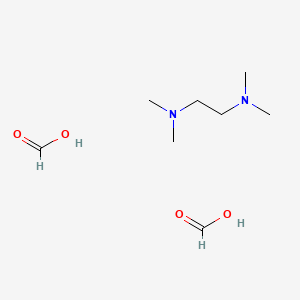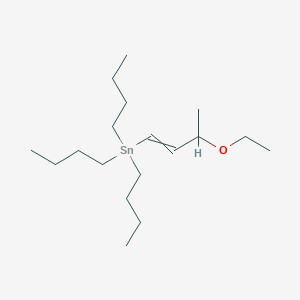
Tributyl(3-ethoxybut-1-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(3-ethoxybut-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-ethoxybut-1-en-1-yl group Organotin compounds are widely used in organic synthesis due to their versatility and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(3-ethoxybut-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with an appropriate alkyne or alkene under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the addition of the tin hydride to the unsaturated carbon-carbon bond .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(3-ethoxybut-1-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups or the ethoxybutenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as AIBN for radical addition reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Tributyl(3-ethoxybut-1-en-1-yl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of tributyl(3-ethoxybut-1-en-1-yl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a stable radical, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(ethenyl)stannane: Similar in structure but with an ethenyl group instead of an ethoxybutenyl group.
Tributyl(isopropenyl)stannane: Contains an isopropenyl group instead of an ethoxybutenyl group.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Features a diethoxypropynyl group, differing in the nature of the substituent on the tin atom.
Uniqueness
Tributyl(3-ethoxybut-1-en-1-yl)stannane is unique due to the presence of the ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
161980-10-5 |
|---|---|
Molekularformel |
C18H38OSn |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
tributyl(3-ethoxybut-1-enyl)stannane |
InChI |
InChI=1S/C6H11O.3C4H9.Sn/c1-4-6(3)7-5-2;3*1-3-4-2;/h1,4,6H,5H2,2-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BCQJNYSKPDNPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
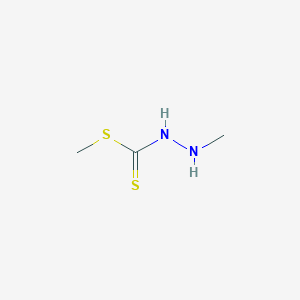

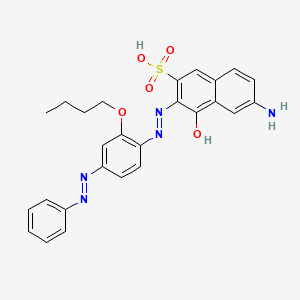
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)

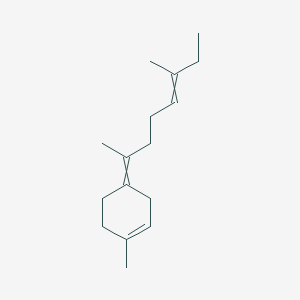
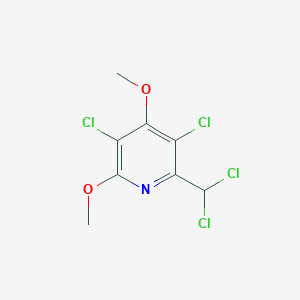
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
